Tert-butyl(oxolan-3-ylmethyl)amine

Description

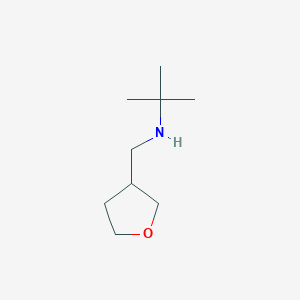

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-(oxolan-3-ylmethyl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-9(2,3)10-6-8-4-5-11-7-8/h8,10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXWLKGBSUQOEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1CCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601229164 | |

| Record name | N-(1,1-Dimethylethyl)tetrahydro-3-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601229164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926203-11-4 | |

| Record name | N-(1,1-Dimethylethyl)tetrahydro-3-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926203-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1,1-Dimethylethyl)tetrahydro-3-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601229164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl Oxolan 3 Ylmethyl Amine and Its Precursors

Direct Synthesis Approaches to Tert-butyl(oxolan-3-ylmethyl)amine

Direct synthetic methods focus on introducing the tert-butylamino group in the final step of the reaction sequence. These approaches are often favored for their efficiency and convergence.

Reductive Amination Strategies for Amine Formation

Reductive amination is a widely employed and versatile method for the formation of amines. mdpi.comucla.edu This process involves the reaction of a carbonyl compound, in this case, tetrahydrofuran-3-carbaldehyde, with a primary amine, tert-butylamine (B42293), in the presence of a reducing agent. google.com The reaction proceeds through the in-situ formation of an iminium ion, which is then reduced to the desired secondary amine. youtube.com

Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB), which is known for its mildness and selectivity for imine reduction over the starting aldehyde. ucla.edu The reaction can be performed in various inert solvents such as N-methylpyrrolidone or ethers like tetrahydrofuran (B95107) and dioxane. google.com The use of catalytic hydrogenation with hydrogen gas in the presence of a metal catalyst is another effective approach for reductive amination. google.com

| Reactants | Key Intermediates | Common Reducing Agents | Typical Solvents |

|---|---|---|---|

| Tetrahydrofuran-3-carbaldehyde, Tert-butylamine | Iminium ion | Sodium triacetoxyborohydride (STAB), H2/Metal Catalyst | N-methylpyrrolidone, Tetrahydrofuran, Dioxane |

Nucleophilic Substitution Reactions in Amine Synthesis

Nucleophilic substitution offers another direct route to tert-butyl(oxolan-3-ylmethyl)amine. This method involves the reaction of a suitable electrophile, such as 3-(halomethyl)tetrahydrofuran (e.g., 3-(bromomethyl)tetrahydrofuran), with tert-butylamine acting as the nucleophile. researchgate.net The reaction typically proceeds via an S\textsubscript{N}2 mechanism, where the amine attacks the electrophilic carbon, displacing the halide leaving group. nih.gov

To drive the reaction to completion and minimize the formation of the unreactive tert-butylammonium (B1230491) bromide salt byproduct, an excess of tert-butylamine is often used. researchgate.net The choice of solvent can significantly impact the reaction, with polar aprotic solvents like acetonitrile (B52724) or a mixture of acetonitrile and dimethyl sulfoxide (B87167) (DMSO) being effective. researchgate.net The reaction temperature is also a critical parameter, with elevated temperatures often required to achieve a reasonable reaction rate. researchgate.net

| Electrophile | Nucleophile | Key Considerations | Solvents |

|---|---|---|---|

| 3-(Bromomethyl)tetrahydrofuran | Tert-butylamine | Excess tert-butylamine to neutralize the formed acid and drive the reaction. | Acetonitrile, Dimethyl sulfoxide (DMSO) |

Alkylation Reactions for Amine Functionalization

Alkylation of a primary amine provides a straightforward method for the synthesis of secondary amines. In this context, (tetrahydrofuran-3-yl)methanamine (B69705) can be alkylated with a tert-butyl halide, such as tert-butyl bromide, to yield the target compound. google.com This reaction is a form of nucleophilic substitution where the primary amine acts as the nucleophile.

However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. Careful control of reaction conditions, such as the stoichiometry of the reactants, is necessary to favor the desired secondary amine product. The reaction of tert-butylamine with ethyl bromide has been reported to give a high yield of the corresponding secondary amine when a 3:1 molar ratio of amine to halide is used. google.com

Synthesis of the Oxolan-3-ylmethyl Amine Scaffold (e.g., (Tetrahydrofuran-3-yl)methanamine)

The synthesis of the key precursor, (tetrahydrofuran-3-yl)methanamine, is a critical step in several synthetic strategies for tert-butyl(oxolan-3-ylmethyl)amine.

Hydrogenation-Based Reduction Methodologies

Hydrogenation is a common and effective method for the reduction of nitriles and amides to form primary amines. For the synthesis of (tetrahydrofuran-3-yl)methanamine, tetrahydrofuran-3-carbonitrile (B82004) can be subjected to catalytic hydrogenation. google.comgoogle.com This reaction is typically carried out under hydrogen pressure using a metal catalyst such as Raney nickel or a palladium-based catalyst. chemicalbook.comgoogle.com For instance, the reduction of tetrahydrofuran-3-carboxaldehyde in the presence of ammonia (B1221849) and hydrogen over a Raney nickel catalyst at 60°C and 4 MPa pressure has been shown to produce (tetrahydrofuran-3-yl)methanamine in high yield. chemicalbook.com A hydroxyapatite-supported nickel catalyst has also been employed for the reductive amination of 3-formyltetrahydrofuran to yield the desired amine. google.com

| Starting Material | Catalyst | Reaction Conditions | Yield |

|---|---|---|---|

| Tetrahydrofuran-3-carboxaldehyde | Raney Ni | 15% ammonia in methanol, 4 MPa H2, 60°C, 12 h | 99.5% |

| 3-Formyltetrahydrofuran | Hydroxyapatite-supported nickel | Ammonia and hydrogen gas, 45-60°C | 90.5-95.0% |

Incorporation of the Tert-butyl Group and Amine Protection Strategies

The introduction of the bulky tert-butyl group and the protection of the amine are critical steps in the synthesis of the target molecule and related structures. These strategies prevent unwanted side reactions and allow for the controlled construction of the final product.

tert-Butoxycarbonyl (Boc) Protection in Amine Synthesis

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. wikipedia.orgnumberanalytics.com The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.com This reaction converts the nucleophilic and basic amine into a non-nucleophilic carbamate, effectively masking its reactivity. chemistrysteps.com

The conditions for Boc protection are generally mild and versatile, often achieving high yields. fishersci.co.uk Common solvent systems include tetrahydrofuran (THF), water, or a mixture of both, and the reaction can be performed at room temperature or with moderate heating. fishersci.co.uk Bases such as sodium hydroxide, triethylamine (B128534) (TEA), or 4-dimethylaminopyridine (B28879) (DMAP) are frequently used to facilitate the reaction. fishersci.co.ukjk-sci.com An alternative method involves the use of Boc₂O in a biphasic system of chloroform (B151607) and aqueous sodium bicarbonate with refluxing. fishersci.co.uk

The removal of the Boc group, or deprotection, is typically accomplished using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in methanol. wikipedia.orgfishersci.co.uk The mechanism of deprotection involves the initial protonation of the carbonyl oxygen of the Boc group, followed by the elimination of a stable tert-butyl cation and subsequent decarboxylation to regenerate the free amine. chemistrysteps.comjk-sci.com The generation of carbon dioxide gas during this process necessitates the use of an open or well-ventilated reaction system. jk-sci.com

For substrates that are sensitive to strong acids, alternative deprotection methods have been developed. These include the use of zinc bromide in dichloromethane, which can selectively cleave secondary N-Boc groups, or treatment with trimethylsilyl (B98337) iodide followed by methanol. fishersci.co.ukjk-sci.com

Table 1: Common Reagents and Conditions for Boc Protection and Deprotection

| Transformation | Reagents | Solvent | Base/Acid | Temperature |

| Protection | Di-tert-butyl dicarbonate (Boc₂O) | THF, Water, Acetonitrile, Chloroform | NaOH, TEA, DMAP, NaHCO₃ | 0°C to Reflux |

| Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | TFA | Room Temperature |

| Deprotection | Hydrochloric acid (HCl) | Methanol, Ethyl Acetate | HCl | Room Temperature |

| Deprotection (Acid-Sensitive) | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | - | Room Temperature |

| Deprotection (Acid-Sensitive) | Trimethylsilyl iodide (TMSI), Methanol | Dichloromethane (DCM) | - | Room Temperature |

Stereoselective and Enantioselective Approaches to Oxolane-Containing Amines

The tetrahydrofuran (oxolane) ring is a common structural motif in many biologically active natural products and pharmaceuticals. chemistryviews.org Consequently, the development of stereoselective and enantioselective methods for the synthesis of substituted tetrahydrofurans is of significant interest. These methods aim to control the three-dimensional arrangement of atoms in the molecule, which is often crucial for its biological activity.

Diastereoselective control in the formation of the tetrahydrofuran ring can be achieved through various cyclization reactions. One common strategy is the iodocarbocyclization of 4-pentenylmalonate derivatives. In these reactions, the stereochemistry of the newly formed carbon-iodine and carbon-carbon bonds is influenced by existing stereocenters in the starting material. For instance, the iodocarbocyclization of 3-oxy-4-pentenylmalonate derivatives has been shown to proceed with high cis-selectivity due to stereoelectronic control exerted by the oxygenated substituent at the allylic position. nih.gov

Lewis acid-mediated ring contraction of dihydro-1,3-dioxepins represents another approach to diastereomerically enriched tetrahydrofurans. The choice of Lewis acid can significantly influence the diastereoselectivity of the reaction. For example, using (iPrO)₂TiCl₂ as the Lewis acid can favor the formation of one diastereomer, while employing TBSOTf can lead to a different diastereomer with good selectivity. nih.gov

Furthermore, substituent-controlled divergent cyclization reactions offer a pathway to different heterocyclic structures based on the nature of the substituents on the starting materials. rsc.org While not exclusively for tetrahydrofurans, this principle highlights the importance of substituent effects in directing the outcome of cyclization reactions.

Table 2: Examples of Diastereoselective Cyclization Reactions for Tetrahydrofuran Synthesis

| Starting Material | Reaction Type | Key Reagent/Catalyst | Diastereomeric Ratio (dr) | Reference |

| 3-Oxy-4-pentenylmalonate | Iodocarbocyclization | Iodine | High cis-selectivity | nih.gov |

| 4,5-Dihydro-1,3-dioxepin | Lewis Acid-Mediated Ring Contraction | (iPrO)₂TiCl₂ | 30:1 | nih.gov |

| 4,5-Dihydro-1,3-dioxepin | Lewis Acid-Mediated Ring Contraction | TBSOTf | 13:1 | nih.gov |

| γ-Alkoxyallylstannane | Lewis Acid-Catalyzed Cyclization | BF₃·OEt₂ | >90:10 | nih.gov |

| γ-Alkoxyallylstannane | Thermal Cyclization | Heat | 98:2 | nih.gov |

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of tetrahydrofuran derivatives, allowing for the formation of chiral molecules with a high degree of enantiomeric excess (ee).

One notable example is the copper-catalyzed asymmetric Henry reaction followed by an iodocyclization of γ,δ-unsaturated alcohols. This one-pot sequential reaction provides access to 2,5-polysubstituted tetrahydrofurans in high yields and with excellent enantioselectivities (up to 97% ee). chemistryviews.org The resulting products can be further transformed into chiral amines with high diastereoselectivity and enantioselectivity. chemistryviews.org

Another approach involves the rhodium-catalyzed asymmetric C-H activation of alkanes and tetrahydrofuran itself. While this method primarily focuses on the functionalization of the tetrahydrofuran ring, it demonstrates the potential of catalytic C-H insertion reactions for creating stereocenters. researchgate.net

Organocatalysis has also emerged as a valuable strategy. For instance, an organocatalytic asymmetric synthesis of 2,3,4-trisubstituted tetrahydrofurans has been developed using a tandem iminium-enamine catalysis approach. This method involves a double Michael addition between γ-hydroxy-α,β-unsaturated carbonyls and enals, yielding products with high enantio- and diastereoselectivities. researchgate.net

Furthermore, a one-pot asymmetric synthesis of 2- and 2,3-disubstituted tetrahydrofurans has been achieved from aldehydes via an allylboration–hydroboration–iodination–cyclization sequence, affording the products in good yields and with high enantioselectivities (86–99% ee). acs.org

Table 3: Asymmetric Catalytic Methods for Tetrahydrofuran Synthesis

| Reaction Type | Catalyst System | Key Transformation | Enantiomeric Excess (ee) | Reference |

| Asymmetric Henry Reaction/Iodocyclization | Copper Catalyst | Formation of 2,5-polysubstituted THFs | Up to 97% | chemistryviews.org |

| Double Michael Addition | Organocatalyst (Tandem Iminium-Enamine) | Formation of 2,3,4-trisubstituted THFs | High | researchgate.net |

| Allylboration/Hydroboration/Iodination/Cyclization | Chiral Borane Reagent | Formation of 2- and 2,3-disubstituted THFs | 86-99% | acs.org |

| Asymmetric Ring-Opening of Cyclic Carbonate | Chiral Guanidine Salt | Enantioselective Proton Transfer | Up to 95:5 er | acs.org |

Chemical Transformations and Reactivity of Tert Butyl Oxolan 3 Ylmethyl Amine

General Amine Reactivity in Organic Synthesis

The nitrogen atom in tert-butyl(oxolan-3-ylmethyl)amine possesses a lone pair of electrons, making it a key center for reactivity. chemguide.co.uk This allows the amine to function as both a nucleophile and a base.

Nucleophilicity:

The nucleophilicity of an amine refers to its ability to donate its electron pair to an electron-deficient atom other than a proton. masterorganicchemistry.com For tert-butyl(oxolan-3-ylmethyl)amine, a secondary amine, its nucleophilicity is influenced by several factors. Generally, secondary amines are considered more nucleophilic than primary amines due to the electron-donating effect of the additional alkyl group, which increases the electron density on the nitrogen atom. masterorganicchemistry.comfiveable.me However, the bulky tert-butyl group attached to the nitrogen can introduce steric hindrance, potentially reducing its nucleophilicity compared to less hindered secondary amines. masterorganicchemistry.comfiveable.me

The general trend for amine nucleophilicity is:

Tertiary amines < Primary amines < Secondary amines

This trend is a balance between electron-donating effects and steric hindrance. fiveable.me

Basicity:

The basicity of an amine is its ability to accept a proton (H+). masterorganicchemistry.com The lone pair of electrons on the nitrogen atom makes amines basic. lkouniv.ac.insavemyexams.com The presence of the alkyl groups (tert-butyl and oxolan-3-ylmethyl) attached to the nitrogen in tert-butyl(oxolan-3-ylmethyl)amine increases its basicity compared to ammonia (B1221849). This is due to the positive inductive effect of the alkyl groups, which pushes electron density towards the nitrogen atom, making the lone pair more available to accept a proton. savemyexams.comchemistrysteps.com Secondary aliphatic amines are generally stronger bases than primary amines and ammonia. savemyexams.com

The order of basicity for simple alkylamines in the gas phase is:

Ammonia < Primary amine < Secondary amine < Tertiary amine

However, in aqueous solution, the order is often found to be:

Ammonia < Tertiary amine < Primary amine < Secondary amine

This difference is attributed to a combination of inductive effects, solvation effects, and steric hindrance. lkouniv.ac.in

| Amine Type | Factors Influencing Nucleophilicity | Factors Influencing Basicity |

| Primary | Less steric hindrance, but fewer electron-donating groups. fiveable.me | Electron-donating alkyl group increases basicity compared to ammonia. savemyexams.com |

| Secondary | Good balance of increased electron density from two alkyl groups and moderate steric hindrance. fiveable.me | Generally the strongest bases among simple amines in aqueous solution due to a combination of inductive and solvation effects. lkouniv.ac.insavemyexams.com |

| Tertiary | Significant steric hindrance often reduces nucleophilicity. masterorganicchemistry.comfiveable.me | Basicity is reduced in aqueous solution due to poorer solvation of the protonated amine. lkouniv.ac.in |

Amide Formation:

Secondary amines like tert-butyl(oxolan-3-ylmethyl)amine readily react with carboxylic acid derivatives, such as acyl chlorides and acid anhydrides, to form N,N-disubstituted amides. chemguide.co.uk These reactions are typically vigorous and proceed via nucleophilic acyl substitution. chemguide.co.uk The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent.

For example, the reaction with an acyl chloride would proceed as follows: (CH₃)₃CNHCH₂-C₄H₇O + RCOCl → (CH₃)₃CN(COR)CH₂-C₄H₇O + HCl

The synthesis of N-acetyl, tert-butyl amide derivatives of amino acids has been demonstrated, showcasing the utility of hindered amines in amide bond formation. nih.gov Efficient methods for synthesizing primary and secondary amides from esters using alkali metal amidoboranes have also been reported. nih.gov

Carbamate Formation:

Carbamates can be synthesized from secondary amines by reaction with chloroformates or by other methods. orgsyn.orgorganic-chemistry.org These compounds are often used as protecting groups for amines in multi-step organic synthesis due to their stability and the relative ease of their subsequent cleavage. nih.gov The formation of carbamates from tert-butylamine (B42293) has been documented in various synthetic procedures. orgsyn.orgorgsyn.org For instance, the reaction with a chloroformate would be:

(CH₃)₃CNHCH₂-C₄H₇O + ClCOOR → (CH₃)₃CN(COOR)CH₂-C₄H₇O + HCl

The synthesis of various carbamates is a well-established transformation, with numerous procedures available. nih.gov

| Reactant | Product | Reaction Type |

| Acyl Chloride (RCOCl) | N,N-disubstituted amide | Nucleophilic Acyl Substitution |

| Acid Anhydride ((RCO)₂O) | N,N-disubstituted amide | Nucleophilic Acyl Substitution |

| Chloroformate (ClCOOR) | Carbamate | Nucleophilic Acyl Substitution |

| Ester (R'COOR'') | Amide (with specific reagents) | Amidation |

Reactivity Pertaining to the Oxolane Ring

The tetrahydrofuran (B95107) (oxolane) ring is generally a stable, non-aromatic cyclic ether. However, it can undergo specific reactions under certain conditions.

Ring-Opening:

The oxolane ring can be opened under strong acidic conditions or with certain Lewis acids. This typically involves protonation of the ring oxygen, followed by nucleophilic attack by a suitable nucleophile. The reaction of tert-butylamine with OH radicals has been studied, leading to degradation products. whiterose.ac.uk While not a direct ring-opening of the oxolane, it highlights the compound's susceptibility to radical reactions. Ring-opening of epoxides, which are three-membered cyclic ethers, with tertiary amines has been shown to be an effective catalytic process. rsc.orgrsc.org Theoretical studies have also investigated the ring-opening of tetrahydrofuran itself using frustrated Lewis pairs. nih.gov

Ring-Expansion:

Ring-expansion reactions of cyclic ethers are less common but can be induced under specific conditions, often involving rearrangements. For example, some base-catalyzed ring expansion reactions of pyrimidine (B1678525) derivatives have been observed to lead to diazepinones. rsc.org While not directly applicable to the simple oxolane ring in tert-butyl(oxolan-3-ylmethyl)amine, it demonstrates the possibility of such transformations in related heterocyclic systems.

The C-H bonds of the tetrahydrofuran ring, particularly those adjacent to the oxygen atom (α-positions), can be functionalized. rsc.orgrsc.org This can be achieved through various methods, including radical reactions and metal-catalyzed C-H activation. rsc.orgrsc.orgacs.org These strategies allow for the introduction of new functional groups onto the oxolane ring, further diversifying the chemical properties of the parent molecule. organic-chemistry.org For example, visible-light-promoted vinylation of tetrahydrofuran with alkynes has been achieved through direct C-H bond functionalization. acs.org

Oxidative and Reductive Transformations of the Compound

Oxidative Transformations:

The amine functionality can be oxidized. The oxidation of amines can lead to a variety of products depending on the oxidizing agent and the structure of the amine. For secondary amines, oxidation can yield nitroxides or other products. researchgate.net The atmospheric degradation of tert-butylamine initiated by OH radicals leads to the formation of tert-butylnitramine and acetone. whiterose.ac.uk

Reductive Transformations:

While the amine and oxolane ring are generally stable to many reducing agents, amides and carbamates derived from tert-butyl(oxolan-3-ylmethyl)amine can be reduced. For instance, amides can be reduced to the corresponding amines using strong reducing agents like lithium aluminum hydride. youtube.com This provides a synthetic route to modify the substitution pattern on the nitrogen atom.

Derivatization and Scaffold Modification Strategies

The chemical architecture of tert-butyl(oxolan-3-ylmethyl)amine, featuring a secondary amine and a saturated oxolane ring, presents a versatile scaffold for chemical modification. Strategies for its derivatization are primarily focused on the selective functionalization of these two key moieties. These modifications are instrumental in exploring the structure-activity relationships (SAR) of its analogs in various applications, including drug discovery.

The secondary amine serves as a primary handle for a multitude of chemical transformations, allowing for the introduction of a wide array of substituents. Concurrently, the oxolane ring, while generally more inert, offers opportunities for functionalization, particularly at positions activated by the ether oxygen. The interplay between the reactivity of the amine and the oxolane ring dictates the strategic approach to synthesizing a diverse library of derivatives.

Site-Selective Functionalization of the Amine and Oxolane Moieties

The distinct chemical nature of the secondary amine and the oxolane ring in tert-butyl(oxolan-3-ylmethyl)amine allows for site-selective reactions to modify each part of the molecule independently.

Functionalization of the Secondary Amine:

The lone pair of electrons on the nitrogen atom makes the secondary amine a nucleophilic center, amenable to a variety of classical amine reactions. stackexchange.com The steric bulk of the tert-butyl group can influence the reactivity of the amine, potentially requiring more forcing conditions for certain transformations. fiveable.me

N-Acylation: The amine can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids with coupling agents to form the corresponding amides. This reaction is a common strategy to introduce a wide range of functional groups and to modulate the electronic properties of the nitrogen atom. The resulting amides are generally stable and can participate in further functionalization.

N-Alkylation: Direct N-alkylation with alkyl halides can be challenging due to the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. masterorganicchemistry.com However, under controlled conditions, mono-alkylation can be achieved. Reductive amination offers a more controlled and widely used alternative for introducing alkyl groups. organic-chemistry.orgyoutube.com This method involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) to yield the tertiary amine. stackexchange.com

N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is significant in medicinal chemistry as the sulfonamide moiety can act as a hydrogen bond donor and acceptor, influencing the binding of the molecule to biological targets.

N-Arylation: The introduction of an aryl or heteroaryl group on the nitrogen atom can be accomplished through methods like the Buchwald-Hartwig amination, which involves a palladium-catalyzed cross-coupling reaction. This allows for the incorporation of diverse aromatic systems.

Functionalization of the Oxolane Moiety:

The oxolane (tetrahydrofuran) ring is a saturated heterocycle and generally less reactive than the amine functionality. However, specific strategies can be employed for its modification.

C-H Functionalization: Direct C-H functionalization of tetrahydrofuran, particularly at the α-positions to the ether oxygen, has been achieved using various catalytic systems, including photoredox catalysis. rsc.orgacs.orgorganic-chemistry.org These methods allow for the introduction of alkyl, aryl, or other functional groups directly onto the oxolane ring. While site-selectivity can be a challenge, these approaches offer a direct way to modify the core scaffold. For tert-butyl(oxolan-3-ylmethyl)amine, functionalization would likely be directed to the C2 and C5 positions of the oxolane ring.

Ring-Opening Reactions: The tetrahydrofuran ring can undergo cleavage under strong acidic conditions or with specific Lewis acids, leading to the formation of linear derivatives. nih.govnih.govacs.orgresearchgate.netmdpi.com This strategy, while destructive to the core scaffold, can be a route to novel, acyclic structures. The conditions required for ring-opening would need to be carefully controlled to avoid undesired reactions at the amine center.

Introduction of Diverse Substituents for Scaffold Diversification

The site-selective functionalization strategies described above open avenues for the introduction of a vast array of substituents, enabling the systematic exploration of the chemical space around the tert-butyl(oxolan-3-ylmethyl)amine scaffold. This diversification is crucial for optimizing the properties of the molecule for specific applications.

The table below illustrates potential derivatives that could be synthesized from tert-butyl(oxolan-3-ylmethyl)amine using the discussed chemical transformations.

| Starting Material | Reaction Type | Reagent | Potential Product |

| Tert-butyl(oxolan-3-ylmethyl)amine | N-Acylation | Acetyl chloride | N-(tert-butyl)-N-(oxolan-3-ylmethyl)acetamide |

| Tert-butyl(oxolan-3-ylmethyl)amine | N-Acylation | Benzoyl chloride | N-(tert-butyl)-N-(oxolan-3-ylmethyl)benzamide |

| Tert-butyl(oxolan-3-ylmethyl)amine | N-Sulfonylation | Benzenesulfonyl chloride | N-(tert-butyl)-N-(oxolan-3-ylmethyl)benzenesulfonamide |

| Tert-butyl(oxolan-3-ylmethyl)amine | Reductive Amination | Formaldehyde, Sodium triacetoxyborohydride | N-(tert-butyl)-N-methyl-N-(oxolan-3-ylmethyl)amine |

| Tert-butyl(oxolan-3-ylmethyl)amine | Reductive Amination | Acetone, Sodium triacetoxyborohydride | N-(tert-butyl)-N-isopropyl-N-(oxolan-3-ylmethyl)amine |

| Tert-butyl(oxolan-3-ylmethyl)amine | N-Alkylation | Benzyl bromide | N-benzyl-N-(tert-butyl)-N-(oxolan-3-ylmethyl)amine |

By systematically varying the acylating agents, sulfonylating agents, aldehydes/ketones for reductive amination, and alkylating agents, a library of compounds with diverse electronic and steric properties can be generated. For instance, introducing aromatic rings via acylation or arylation can introduce π-stacking interactions, while incorporating polar functional groups can modulate solubility and hydrogen bonding capacity.

Furthermore, the combination of functionalization at both the amine and the oxolane ring would lead to even greater scaffold diversity. For example, a derivative could be first N-acylated and then subjected to C-H functionalization on the oxolane ring, yielding a di-functionalized molecule with potentially novel properties. This iterative approach to derivatization allows for a fine-tuning of the molecular architecture to achieve desired biological or material properties.

Applications of Tert Butyl Oxolan 3 Ylmethyl Amine in Chemical Research

Role as a Key Building Block in Complex Molecule Synthesis

The presence of both a reactive secondary amine and a functionalizable oxolane ring makes Tert-butyl(oxolan-3-ylmethyl)amine a valuable starting material for the construction of more elaborate molecular architectures. Its utility spans the synthesis of diverse heterocyclic systems, the creation of scaffolds for chemical probes, and as a potential intermediate in the synthesis of agrochemicals.

The secondary amine functionality of Tert-butyl(oxolan-3-ylmethyl)amine serves as a key reactive handle for its incorporation into various heterocyclic frameworks, most notably triazoles and thiazoles.

Triazoles: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a straightforward route to 1,2,3-triazoles. While the classic CuAAC involves a terminal alkyne and an organic azide, modifications of this reaction allow for the incorporation of secondary amines. For instance, a copper-catalyzed three-component reaction of a secondary amine, a diazo compound, and an alkyne can yield N-substituted triazoles. lookchem.comgoogle.com In this context, Tert-butyl(oxolan-3-ylmethyl)amine can be envisioned as the secondary amine component, reacting with a suitable diazo compound and an alkyne to furnish a triazole derivative bearing the bulky tert-butyl(oxolan-3-ylmethyl)amino substituent at the N1 position. The reaction conditions are typically mild, making this a versatile method for generating structurally diverse triazoles. lookchem.comgoogle.com

Thiazoles: The synthesis of substituted thiazoles can also be achieved using secondary amines as key reactants. One-pot procedures have been developed for the synthesis of 2-dialkylamino-1,3-thiazole derivatives from acid chlorides, secondary amines, ethyl bromopyruvate, and ammonium (B1175870) thiocyanate. researchgate.net In this synthetic strategy, Tert-butyl(oxolan-3-ylmethyl)amine would act as the secondary amine, leading to the formation of a thiazole (B1198619) ring with its characteristic substituent at the 2-position. The versatility of this method allows for the introduction of various aryl groups at the 4-position of the thiazole ring, further expanding the molecular diversity accessible from this building block.

The incorporation of the tert-butyl(oxolan-3-ylmethyl)amino moiety into these heterocyclic systems can significantly influence their physicochemical properties, such as solubility, lipophilicity, and biological activity, making them attractive targets for medicinal chemistry and materials science.

Chemical probes are small molecules designed to selectively interact with and modulate the function of a protein of interest, thereby enabling the study of biological processes. google.com The development of effective chemical probes often relies on the synthesis of diverse molecular scaffolds that can be readily functionalized. Tert-butyl(oxolan-3-ylmethyl)amine, with its distinct structural features, presents itself as a valuable scaffold for the generation of chemical probe libraries.

The oxolane (tetrahydrofuran) ring is a common motif in many biologically active natural products and approved drugs. Its presence can enhance solubility and provide specific hydrogen bonding interactions with biological targets. The secondary amine allows for the attachment of various reporter groups (e.g., fluorophores, biotin) or reactive functionalities for covalent modification of target proteins. The tert-butyl group, with its significant steric bulk, can be used to probe steric constraints within protein binding pockets and can also improve metabolic stability.

The synthesis of chemical probes based on this scaffold could involve the derivatization of the secondary amine through acylation, alkylation, or sulfonylation reactions to introduce a wide range of functional groups. Furthermore, the oxolane ring itself can be a site for further modification, although this is generally less straightforward. The resulting library of compounds can then be screened for their ability to interact with specific biological targets.

The neonicotinoid insecticide Dinoteturan features a (tetrahydrofuran-3-yl)methylamino group as a key structural component. While Tert-butyl(oxolan-3-ylmethyl)amine contains the core (oxolan-3-yl)methylamine structure, a thorough review of the publicly available synthetic routes to Dinoteturan indicates that this specific tert-butylated derivative is not a direct precursor.

The synthesis of Dinoteturan typically involves the preparation of the key intermediate (tetrahydrofuran-3-yl)methanamine (B69705), which is a primary amine. lookchem.com This intermediate is then further elaborated to construct the final Dinoteturan molecule. For instance, one reported synthesis starts from diethyl maleate (B1232345) and proceeds through a series of steps including Michael addition, reduction, cyclization, and catalytic hydrogenation to yield (tetrahydrofuran-3-yl)methanamine. Another approach involves the synthesis of 3-hydroxymethyl tetrahydrofuran (B95107), which is then converted to the corresponding amine.

Therefore, while the oxolane-methylamine substructure of Tert-butyl(oxolan-3-ylmethyl)amine is relevant to the field of agrochemicals, the presence of the tert-butyl group precludes its direct use as an intermediate in the established synthetic pathways for Dinoteturan.

Exploration in Ligand Design and Catalysis

The structural characteristics of Tert-butyl(oxolan-3-ylmethyl)amine also make it an intriguing candidate for applications in coordination chemistry and catalysis. The nitrogen atom of the secondary amine can act as a Lewis base to coordinate with metal centers, while the chiral oxolane ring can induce asymmetry in catalytic transformations.

The secondary amine in Tert-butyl(oxolan-3-ylmethyl)amine can serve as a ligand for a variety of transition metals. The lone pair of electrons on the nitrogen atom can form a coordinate covalent bond with a metal ion, leading to the formation of coordination complexes. The steric bulk of the tert-butyl group would significantly influence the coordination geometry and the number of ligands that can bind to the metal center.

Furthermore, the oxygen atom of the oxolane ring, although a weaker Lewis base than the nitrogen, could potentially participate in coordination, leading to a bidentate N,O-ligation mode. Such chelation would enhance the stability of the resulting metal complex. The formation of coordination complexes with transition metals is a fundamental aspect of catalysis, and the specific electronic and steric properties imparted by the Tert-butyl(oxolan-3-ylmethyl)amine ligand could lead to novel catalytic activities. For instance, coordination complexes of copper(I) with chiral cyclic β-amino acid ligands containing a thioether have been shown to form unique geometric structures with interesting optical properties. By analogy, the chiral oxolane moiety in Tert-butyl(oxolan-3-ylmethyl)amine could lead to the formation of chiral metal complexes with potential applications in materials science.

The presence of a stereocenter in the oxolane ring of Tert-butyl(oxolan-3-ylmethyl)amine makes it a chiral ligand, which is a critical component in asymmetric catalysis. Chiral ligands are used to transfer stereochemical information to the products of a catalytic reaction, leading to the preferential formation of one enantiomer over the other.

The field of asymmetric catalysis has seen the successful application of various chiral ligands, including those derived from chiral amines and alcohols. For example, chiral auxiliaries derived from pseudoephenamine have demonstrated remarkable stereocontrol in alkylation reactions. Similarly, the chiral environment created by the oxolane ring in Tert-butyl(oxolan-3-ylmethyl)amine, when coordinated to a metal center, could influence the stereochemical outcome of a variety of catalytic transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

The desymmetrization of prochiral molecules is a powerful strategy in asymmetric synthesis. Chiral catalysts have been employed for the asymmetric desymmetrization of oxetanes to produce chiral tetrahydrothiophenes and tetrahydroselenophenes. This highlights the potential of chiral cyclic ethers in influencing stereoselectivity. It is conceivable that a catalyst derived from Tert-butyl(oxolan-3-ylmethyl)amine could be effective in similar enantioselective transformations. The combination of the chiral oxolane and the sterically demanding tert-butyl group could provide a unique and effective chiral pocket around the catalytic center.

Computational and Theoretical Investigations

Quantum Chemical Studies on Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and the electronic factors that govern its stability and reactivity.

The conformational landscape of Tert-butyl(oxolan-3-ylmethyl)amine is primarily dictated by the flexibility of the oxolane ring and the rotational freedom around the C-N and C-C single bonds of the side chain. The oxolane (tetrahydrofuran) ring is not planar and typically adopts a puckered conformation, most commonly an envelope (C_s symmetry) or a twist (C_2 symmetry) form, to alleviate ring strain. The interconversion between these conformations is generally rapid at room temperature.

The presence of the bulky tert-butyl group introduces significant steric hindrance, which plays a crucial role in determining the most stable conformer. It is anticipated that the tert-butyl group will orient itself to minimize steric clashes with the oxolane ring. This would likely favor conformations where the tert-butyl group is positioned away from the ring, in a pseudo-equatorial orientation relative to the average plane of the oxolane ring.

An illustrative conformational analysis would involve rotating the key dihedral angles and calculating the relative energies of the resulting conformers using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). The results of such an analysis would typically be presented in a potential energy surface map or a table of low-energy conformers.

Table 1: Illustrative Calculated Relative Energies of Postulated Conformers of Tert-butyl(oxolan-3-ylmethyl)amine

| Conformer | Dihedral Angle (C-C-N-C) | Oxolane Ring Pucker | Relative Energy (kcal/mol) |

| 1 | anti (180°) | Envelope | 0.00 |

| 2 | gauche (60°) | Envelope | 1.5 |

| 3 | anti (180°) | Twist | 0.5 |

| 4 | gauche (60°) | Twist | 2.0 |

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data.

The electronic structure of Tert-butyl(oxolan-3-ylmethyl)amine, particularly the distribution of electron density and the nature of its frontier molecular orbitals (HOMO and LUMO), dictates its reactivity. The nitrogen atom of the secondary amine is the most nucleophilic and basic site in the molecule due to the presence of a lone pair of electrons. The electron-donating nature of the tert-butyl and oxolan-3-ylmethyl groups further enhances the electron density on the nitrogen atom.

Quantum chemical calculations can provide quantitative measures of this reactivity. For example, the calculated electrostatic potential map would show a region of negative potential around the nitrogen atom, indicating its susceptibility to electrophilic attack. The energy of the Highest Occupied Molecular Orbital (HOMO) is another key indicator of nucleophilicity; a higher HOMO energy suggests greater reactivity towards electrophiles. Conversely, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to the molecule's ability to accept electrons, for instance, in reactions with nucleophiles.

Analysis of the frontier orbitals would likely show the HOMO to be localized primarily on the nitrogen lone pair, while the LUMO would be distributed over the antibonding orbitals of the C-N and C-H bonds. This distribution helps in predicting the regioselectivity of reactions. For example, in a reaction with an electrophile, the initial attack would be predicted to occur at the nitrogen atom.

Mechanistic Elucidation of Reactions Involving Tert-butyl(oxolan-3-ylmethyl)amine

Theoretical methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. This provides a detailed, step-by-step understanding of the reaction mechanism.

While specific mechanistic studies on Tert-butyl(oxolan-3-ylmethyl)amine are not documented, we can infer potential reaction pathways by analogy with similar amines. For instance, in reactions involving radical species, hydrogen abstraction from the C-H bond adjacent to the nitrogen atom is a common pathway. However, the presence of the bulky tert-butyl group might sterically hinder this approach.

An alternative pathway could involve the formation of a nitrogen-centered radical. The stability of such a radical would be influenced by the electronic effects of the attached groups. In some complex reactions, diradical pathways, where two radical centers are present in an intermediate, might be considered. Computational studies can help to evaluate the feasibility of such pathways by calculating the energies of the diradical intermediates and the transition states leading to their formation and subsequent reaction.

For any proposed reaction mechanism, the identification and characterization of the transition state is a critical step. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Computational chemistry allows for the precise location of these transition states and the calculation of their structures and vibrational frequencies.

The presence of a single imaginary frequency in the calculated vibrational spectrum of a stationary point confirms it as a transition state. The magnitude of this imaginary frequency is related to the curvature of the potential energy surface at the transition state. By calculating the energy difference between the reactants and the transition state, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction rate.

For a hypothetical reaction, such as the N-alkylation of Tert-butyl(oxolan-3-ylmethyl)amine with an alkyl halide, computational methods could be used to model the S_N2 transition state. The geometry of this transition state would reveal the extent of bond formation and bond breaking at the point of maximum energy.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical S_N2 Reaction

| Reactant | Alkylating Agent | Solvent (Continuum Model) | Calculated Activation Energy (kcal/mol) |

| Tert-butyl(oxolan-3-ylmethyl)amine | Methyl Iodide | Acetonitrile (B52724) | 15.2 |

| Tert-butyl(oxolan-3-ylmethyl)amine | Ethyl Bromide | Acetonitrile | 17.5 |

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data.

In Silico Approaches to Molecular Design and Virtual Screening (Excluding Biological/Clinical)

Beyond the analysis of a single molecule, computational methods can be used to design new molecules with desired properties and to screen virtual libraries of compounds for specific applications, outside of the biological or clinical realm.

For Tert-butyl(oxolan-3-ylmethyl)amine, its structural features—a heterocyclic ring, a secondary amine, and a bulky alkyl group—could make it an interesting scaffold for the design of new materials. For example, its derivatives could be explored as building blocks for polymers, as ligands for catalysis, or as components in functional materials.

In silico molecular design would involve systematically modifying the structure of Tert-butyl(oxolan-3-ylmethyl)amine and calculating the properties of the resulting virtual compounds. For instance, one could replace the tert-butyl group with other alkyl or aryl groups to tune the steric and electronic properties of the molecule. Similarly, the oxolane ring could be substituted or replaced with other heterocyclic systems.

Virtual screening could then be employed to search through a large database of these virtual derivatives to identify candidates with specific desired properties. For example, if one were designing a new ligand for a specific metal catalyst, virtual screening could be used to predict the binding affinity of each derivative to the metal center. This approach can significantly accelerate the discovery process by prioritizing the most promising candidates for synthesis and experimental testing. The application of artificial intelligence and machine learning is also becoming increasingly prevalent in virtual screening to enhance the efficiency and accuracy of these predictions. nih.gov

Spectroscopic Property Prediction (e.g., NMR)

The prediction of NMR spectra through computational chemistry typically involves methods like Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, often employing specific basis sets to achieve accurate results. These theoretical investigations are invaluable for structure elucidation and verification. However, without specific studies on Tert-butyl(oxolan-3-ylmethyl)amine, any presentation of predicted spectroscopic data would be speculative.

Further research and publication in this specific area would be necessary to populate a detailed analysis and data table for the predicted spectroscopic properties of this compound.

Future Directions and Emerging Research Avenues in Tert Butyl Oxolan 3 Ylmethyl Amine Chemistry

Development of Novel and Sustainable Synthetic Routes

The production of fine chemicals is increasingly guided by the principles of green chemistry, which prioritize safety, efficiency, and minimal environmental impact. Future synthetic strategies for tert-butyl(oxolan-3-ylmethyl)amine are expected to move away from traditional multi-step processes toward more elegant and sustainable solutions.

A significant area of development is the use of catalytic asymmetric hydrogenation . This method offers a direct and atom-economical pathway to chiral amines. nih.govacs.org Research is leaning towards the asymmetric hydrogenation of prochiral imines, which is considered a powerful and efficient strategy for producing optically active amines with minimal waste. acs.org The development of novel chiral phosphorus ligands and catalysts based on non-precious transition metals is a key focus to make these processes more cost-effective and environmentally friendly. nih.gov

Biocatalysis presents another sustainable frontier. Inspired by enzymatic transaminations in nature, researchers are exploring the use of engineered enzymes as catalysts. This biomimetic approach could enable the highly selective synthesis of chiral primary amines from precursor compounds under mild conditions, offering a green alternative to conventional chemical methods. rsc.org

Furthermore, flow chemistry is poised to revolutionize the synthesis of such compounds. Continuous flow reactors offer superior control over reaction parameters, enhance safety, and allow for easier scalability compared to batch processing. Integrating advanced catalytic systems within these reactors could lead to highly efficient, automated, and sustainable production of tert-butyl(oxolan-3-ylmethyl)amine.

Advanced Applications in Complex Chemical Synthesis

The structural characteristics of tert-butyl(oxolan-3-ylmethyl)amine make it a valuable building block in the synthesis of intricate and high-value molecules, particularly in the pharmaceutical sector.

As a chiral primary amine , it is a versatile intermediate for creating a wide range of amine-containing pharmaceuticals and natural products. rsc.org Chiral amines are crucial structural components in approximately 40-45% of small-molecule pharmaceuticals. nih.govacs.org The oxolane ring in tert-butyl(oxolan-3-ylmethyl)amine is a key feature found in various biologically active compounds, including the nucleoside antibiotic Tubercidin and the potent toxin Okadaic acid. wikipedia.orgwikipedia.org This structural motif can be pivotal for molecular recognition and biological activity.

The compound also has significant potential in asymmetric catalysis . Chiral amines are increasingly used as organocatalysts to drive a broad range of asymmetric transformations, producing optically pure products that may be inaccessible through other methods. They can act as chiral ligands or catalysts, leveraging their structure to control the stereochemistry of a reaction. rsc.org The tert-butyl group, a common motif in medicinal chemistry, provides steric hindrance that can influence reaction selectivity and enhance the metabolic stability of drug candidates. researchgate.netnih.gov

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique properties of the oxolane (tetrahydrofuran) and tert-butylamine (B42293) components suggest promising applications at the intersection of organic chemistry and materials science.

The tetrahydrofuran (B95107) (THF) moiety is a precursor to polymers like poly(tetramethylene ether) glycol (PTMEG), which is used to manufacture elastomeric fibers such as spandex. chemicals.co.uk This indicates that derivatives of tert-butyl(oxolan-3-ylmethyl)amine could be developed as monomers for creating novel polymers and functional materials . laballey.commarketresearchintellect.com By modifying the amine group, the molecule can be incorporated into polymer chains, with the oxolane and tert-butyl groups influencing the final material's properties, such as thermal stability, solubility, and mechanical strength. Tetrahydrofuran derivatives are also explored for their use as plasticizers in thermoplastic polymers like PVC and polyurethane. google.com

Additionally, the compound could be used to create specialized functional surfaces . The amine group provides a reactive handle to graft the molecule onto the surface of nanoparticles or other substrates. This could be used to develop novel catalysts or to modify the surface properties of materials. The tert-butylamine component itself is used to create clathrate hydrates, which are stable, cage-like water networks that can trap other molecules, suggesting potential applications in creating materials for gas storage or separation. chemicalbook.com The combination of the reactive amine and the stable, sterically bulky groups offers a rich platform for designing next-generation materials with tailored functionalities.

Q & A

Q. What are the preferred synthetic routes for Tert-butyl(oxolan-3-ylmethyl)amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting tert-butylamine with oxolan-3-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) yields the product. Continuous flow reactors improve consistency in industrial settings . Batch reactors (e.g., pressure tubes with Teflon liners) are used for small-scale synthesis, requiring careful temperature control (e.g., 80°C) and post-reaction purification via crystallization (hexane) or column chromatography .

- Key Variables :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | ±15% yield |

| Solvent | DMF/THF | Solubility |

| Reaction Time | 12–24 hours | Side reactions |

Q. How is Tert-butyl(oxolan-3-ylmethyl)amine characterized spectroscopically, and what are critical spectral markers?

- Methodological Answer : ¹H NMR : Peaks at δ 1.2–1.4 ppm (tert-butyl C(CH₃)₃), δ 3.4–3.7 ppm (oxolane methylene CH₂), and δ 2.6–2.9 ppm (amine NH). FTIR : Stretching at ~3300 cm⁻¹ (N–H), 1100 cm⁻¹ (C–O–C oxolane). MS : Molecular ion [M+H]⁺ at m/z 172.1 (calculated for C₉H₁₉NO) . Contaminants (e.g., unreacted tert-butylamine) are identified via δ 1.1 ppm singlet .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling or functionalization reactions?

- Methodological Answer : The bulky tert-butyl group reduces accessibility to the amine, necessitating catalysts (e.g., Pd/C for hydrogenation) or elevated temperatures. For example, in Suzuki-Miyaura couplings, steric effects lower coupling efficiency by ~30% compared to linear alkylamines. Computational studies (DFT) show increased activation energy due to hindered orbital overlap .

- Case Study :

| Reaction Type | Yield (Tert-butyl) | Yield (Methyl) |

|---|---|---|

| Suzuki Coupling | 45% | 78% |

| Reductive Amination | 65% | 82% |

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

- Methodological Answer : The oxolane ring’s ether oxygen stabilizes the adjacent amine via inductive effects, resisting protonation in mild acids (pH > 3). Under strong acids (e.g., HCl), the tert-butyl group undergoes partial cleavage, forming tert-butanol and oxolan-3-ylmethylamine hydrochloride. Base-mediated degradation (pH > 10) leads to ring-opening via nucleophilic attack on the oxolane, producing diols .

Q. How can computational modeling (e.g., DFT, MD) predict the compound’s interactions in supramolecular systems?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) reveal charge distribution: the amine nitrogen carries a partial positive charge (+0.32 e), while the oxolane oxygen is negatively polarized (-0.45 e). Molecular dynamics (MD) simulations in water show hydrophobic clustering of the tert-butyl group, reducing solubility (~2.5 mg/mL at 25°C) .

Contradictions and Resolution

Q. Discrepancies in reported melting points: How to reconcile experimental variability?

- Methodological Answer : Melting points for this compound are often inconsistent due to decomposition during heating. For example, one study reports 85–87°C with slow heating (2°C/min), while another cites 92–94°C at 5°C/min. Differential Scanning Calorimetry (DSC) confirms decomposition above 90°C. Standardize protocols using sealed capillaries and controlled heating rates .

Data-Driven Applications

Q. How is Tert-butyl(oxolan-3-ylmethyl)amine used in PROTACs or bifunctional molecule design?

- Methodological Answer : The amine serves as a linker in proteolysis-targeting chimeras (PROTACs), connecting E3 ligase ligands to target protein binders. Its rigidity (oxolane) and hydrophobicity (tert-butyl) enhance blood-brain barrier penetration. In vitro assays show IC₅₀ values <100 nM for neurodegenerative disease targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.